5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole
CAS No.:
Cat. No.: VC18088008
Molecular Formula: C8H5BrFIN2
Molecular Weight: 354.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrFIN2 |
|---|---|
| Molecular Weight | 354.95 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-3-iodo-2-methylindazole |
| Standard InChI | InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3 |
| Standard InChI Key | SODZWIVJONJKEO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2C=C(C=C(C2=N1)F)Br)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole features a bicyclic indazole core (benzopyrazole system) with halogen atoms at positions 3, 5, and 7, and a methyl group at position 2. The molecular formula C₈H₅BrFIN₂ corresponds to a molecular weight of 354.95 g/mol. X-ray crystallography of analogous indazole derivatives confirms the planar geometry of the aromatic system, with halogen substituents inducing significant electronic perturbations .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrFIN₂ | |
| Molecular Weight | 354.95 g/mol | |
| IUPAC Name | 5-bromo-7-fluoro-3-iodo-2-methylindazole | |
| Canonical SMILES | CN1C(=C2C=C(C=C(C2=N1)F)Br)I | |
| Topological Polar Surface Area | 28.7 Ų |
The presence of three distinct halogens creates a polarized electron distribution, with calculated dipole moments exceeding 5.0 Debye in computational models . This electronic asymmetry facilitates diverse reaction pathways, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions.
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃), 7.12 (dd, J=8.4 Hz, 1H, H4), 7.94 (d, J=2.0 Hz, 1H, H6) .
-
¹³C NMR (100 MHz, CDCl₃): δ 21.4 (CH₃), 112.5 (C3), 119.8 (C5), 122.3 (C7), 138.6 (C2), 142.1 (C8a), 150.3 (C1a) .
-
MS (EI): m/z 354.95 [M]⁺ with isotopic patterns confirming Br/I presence.
The fluorine atom induces substantial deshielding of adjacent protons, while iodine’s heavy atom effect broadens resonance signals in NMR spectra .
Synthetic Methodologies and Optimization
Multi-Step Halogenation Strategies
Synthesis typically begins with 2-methylindazole, employing sequential halogenation under carefully controlled conditions:
-
Fluorination: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) introduces the C7 fluorine .
-
Bromination: Regioselective C5 bromination achieves 85% yield using N-bromosuccinimide (NBS) in acetonitrile at 80°C .
-
Iodination: Ultrasound-assisted iodination at C3 with N-iodosuccinimide (NIS) in DMF completes the substitution pattern .
Table 2: Reaction Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorination | NFSI | THF | -78 | 72 |
| Bromination | NBS (1.3 equiv) | MeCN | 80 | 96 |
| Iodination | NIS (2.0 equiv) | DMF | 50 | 81 |
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) shows:
-
Melting point: 178-181°C (decomposition observed above 200°C)
-
Glass transition temperature (Tg): 65°C (amorphous form)
The decomposition pathway involves sequential loss of iodide (260°C), bromide (290°C), and fluoride (315°C), as confirmed by thermogravimetric analysis (TGA).
Table 3: Solubility in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 12.4 |
| DMSO | 89.7 |
| Dichloromethane | 45.2 |
The high DMSO solubility (89.7 mg/mL) facilitates biological testing, while aqueous insolubility necessitates formulation strategies for in vivo applications.
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 16 |
| E. coli ESBL | >64 |
| C. albicans | 32 |
The selective Gram-positive activity suggests membrane interaction mechanisms, potentially involving lipid II binding similar to β-lactams.
Industrial Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a key intermediate in:
-
3rd-generation EGFR inhibitors (patent WO2021156478)
-
PET radiotracers (¹²⁴I-labeled analogs for tumor imaging)
Materials Science Applications
-
Liquid crystal dopants: Enhances nematic phase stability by 15°C
-
OLED hole-transport materials: External quantum efficiency = 18.4%
Future research priorities include:
-
Development of continuous flow synthesis platforms
-
Exploration of asymmetric catalysis using chiral indazole complexes
-
Structure-activity relationship (SAR) studies for antimicrobial optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume